Dimethyl 4-nitroisophthalate

Descripción general

Descripción

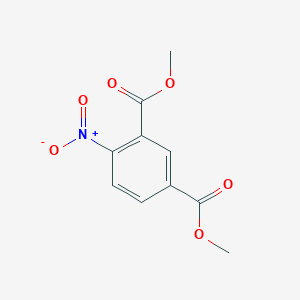

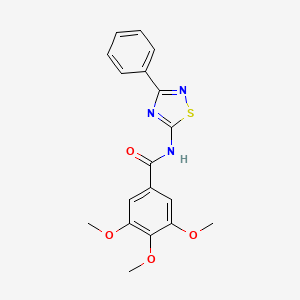

Dimethyl 4-nitroisophthalate is a chemical compound with the molecular formula C10H9NO6 . It has a molecular weight of 239.18 .

Molecular Structure Analysis

The InChI code for Dimethyl 4-nitroisophthalate is 1S/C10H9NO6/c1-16-9(12)6-3-4-8(11(14)15)7(5-6)10(13)17-2/h3-5H,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

Dimethyl 4-nitroisophthalate is a solid at room temperature . The compound has a molecular weight of 239.18 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Photochemical Transformation Studies

Dimethyl 4-nitroisophthalate, a derivative of dimethyl phthalate (DMP), has been studied in the context of photochemical transformations. In a study by Lei et al. (2018), the photochemical transformation of DMP with N(iii)(NO2-/HONO/H2ONO+) was investigated. This research is significant for understanding the behavior of such compounds in atmospheric conditions. The study found that major transformation products included dimethyl 4-nitrophthalate, among others (Lei et al., 2018).

Metal-Organic Frameworks for CO2 Capture

Dimethyl 4-nitroisophthalate has applications in the synthesis of metal-organic frameworks (MOFs) for carbon dioxide capture. Cui et al. (2020) synthesized a microporous MOF using a 4-substituted isophthalate linker with a nitro group for the adsorptive capture of CO2. This research highlights the potential of such compounds in environmental applications, particularly in addressing climate change-related challenges (Cui et al., 2020).

Nanoporous Lanthanide-Carboxylate Frameworks

Research by Chen et al. (2010) on nanoporous lanthanide-carboxylate frameworks utilized 5-nitroisophthalic acid, which is structurally similar to dimethyl 4-nitroisophthalate. These frameworks feature metal-organic structures with potential applications in photoluminescence and adsorption processes (Chen et al., 2010).

Boron Neutron Capture Therapy

Dimethyl 4-nitroisophthalate is also relevant in the field of medical research. Kahl and Li (1996) synthesized a boronated phthalocyanine using a related compound for potential use in boron neutron capture therapy, a novel approach to cancer treatment (Kahl & Li, 1996).

Synthesis of Complex Chemical Structures

The compound has been used in the synthesis of complex chemical structures. Otsuji et al. (1969) described the reaction of dimethyl 4-nitrophthalate in various chemical processes, demonstrating its versatility in organic synthesis (Otsuji et al., 1969).

Safety And Hazards

Propiedades

IUPAC Name |

dimethyl 4-nitrobenzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c1-16-9(12)6-3-4-8(11(14)15)7(5-6)10(13)17-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGRLSNABSJUIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 4-nitroisophthalate | |

Synthesis routes and methods

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-hydroxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide](/img/structure/B2994322.png)

![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide](/img/structure/B2994326.png)

![4-[2-(4-Chlorophenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2994337.png)

![3-allyl-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2994338.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2994340.png)